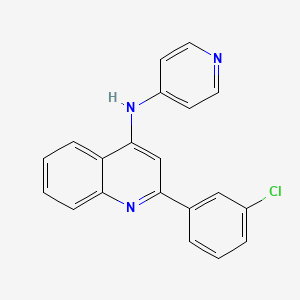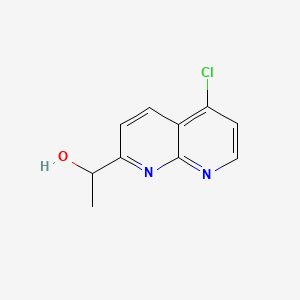
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol is a chemical compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by the presence of a chloro substituent at the 5-position and an ethan-1-ol group at the 2-position of the naphthyridine ring. The molecular formula of this compound is C₁₀H₉ClN₂O, and it has a molecular weight of 208.64 g/mol . The 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under air atmosphere . This method yields the desired product in moderate to high yields (62-88%).
Another approach involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like ammonia, primary and secondary amines, and thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Substituted naphthyridines with various functional groups.
科学的研究の応用
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Materials Science: It is used in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in the study of metal complexes and their biological activities.
作用機序
The mechanism of action of 1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The chloro substituent and the ethan-1-ol group may play a role in the compound’s binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
1,5-Naphthyridine: Another isomeric form of naphthyridine with different biological activities and reactivity.
1,6-Naphthyridine: Known for its anticancer properties and different synthetic routes.
1,7-Naphthyridine: Exhibits unique photochemical properties and applications in materials science.
Uniqueness
1-(5-Chloro-1,8-naphthyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct biological and photochemical properties. The presence of the chloro substituent at the 5-position and the ethan-1-ol group at the 2-position differentiates it from other naphthyridine derivatives and contributes to its specific applications in medicinal chemistry and materials science .
特性
分子式 |
C10H9ClN2O |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
1-(5-chloro-1,8-naphthyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClN2O/c1-6(14)9-3-2-7-8(11)4-5-12-10(7)13-9/h2-6,14H,1H3 |
InChIキー |
FNZFAZNGQJCDSA-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=NC=CC(=C2C=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


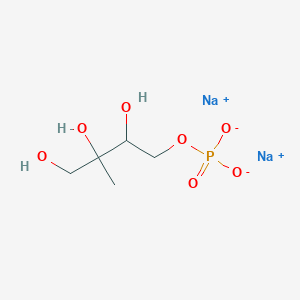
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
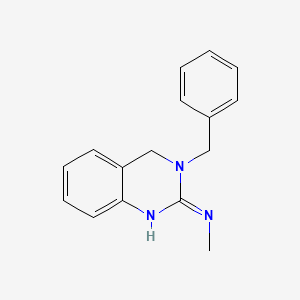
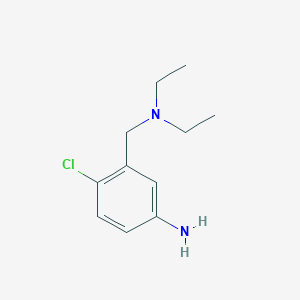
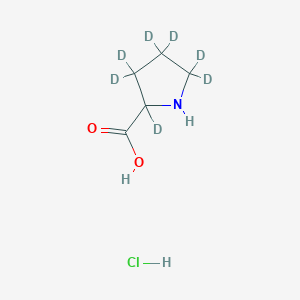
![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)

![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13858387.png)
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
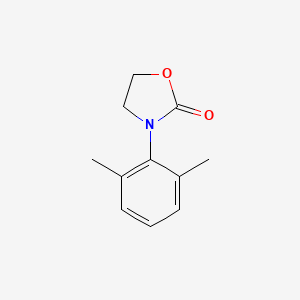
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
![methyl 7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B13858414.png)
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
